1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one
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Description
The compound “1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Scientific Research Applications
Synthesis and Biological Evaluation
A study focusing on the synthesis of new thiazolopyrimidines, including triazolo and triazinopyrimidine derivatives, evaluated their potential as antimicrobial and antitumor agents. Some compounds exhibited promising antimicrobial activity, though none showed significant antitumor activity (M. Said et al., 2004).
Heterocyclic System Synthesis
Research on the use of Methyl (Z)-2-[(Benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for synthesizing various heterocyclic systems, including pyrimidinones and pyridazinones, has been reported. This demonstrates the compound's utility in creating diverse chemical structures (R. Toplak et al., 1999).
Antimicrobial Activity Studies
Another study explored the synthesis of thienopyrimidine derivatives, showing pronounced antimicrobial activity for some of the derivatives. This indicates the potential application of similar compounds in developing new antimicrobial agents (M. Bhuiyan et al., 2006).
Cardiovascular Agent Development
Investigations into 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have revealed compounds with significant coronary vasodilating and antihypertensive activities, suggesting their application in cardiovascular drug development (Y. Sato et al., 1980).
Properties
IUPAC Name |
1-methyl-4-[[methyl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-20-6-5-12(7-16(20)24)8-21(2)13-9-22(10-13)15-4-3-14-18-17-11-23(14)19-15/h3-7,11,13H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNOZKBKFJIZDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN(C)C2CN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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